![molecular formula C15H17NO2 B12286880 2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
2-[2-(Benzyloxy)ethoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-[2-(Benzyloxy)éthoxy]aniline est un composé organique de formule moléculaire C15H17NO2. Elle se caractérise par la présence d'un groupe benzyloxy lié à une chaîne éthoxy, qui est elle-même connectée à une fraction aniline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-[2-(Benzyloxy)éthoxy]aniline implique généralement la réaction du 2-chloroéthanol avec l'alcool benzylique pour former le 2-(benzyloxy)éthanol. Cet intermédiaire est ensuite mis à réagir avec l'aniline en conditions basiques pour donner le produit final. Les conditions de réaction comprennent souvent l'utilisation d'une base comme l'hydroxyde de sodium ou le carbonate de potassium, et les réactions sont généralement effectuées dans un solvant organique comme le dichlorométhane ou le toluène.
Méthodes de production industrielle
Les méthodes de production industrielle de la 2-[2-(Benzyloxy)éthoxy]aniline peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 2-[2-(Benzyloxy)éthoxy]aniline subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe benzyloxy peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Le groupe nitro (s'il est présent) peut être réduit en amine.
Substitution : La fraction aniline peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) sont utilisés.
Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits formés
Oxydation : L'oxydation du groupe benzyloxy peut donner du benzaldéhyde ou de l'acide benzoïque.
Réduction : La réduction du groupe nitro conduit à la formation de dérivés de l'aniline.
Substitution : La substitution électrophile aromatique peut introduire divers substituants sur le cycle aniline.
Applications De Recherche Scientifique
La 2-[2-(Benzyloxy)éthoxy]aniline a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Elle est utilisée dans la production de polymères et d'autres matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action de la 2-[2-(Benzyloxy)éthoxy]aniline implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzyloxy peut participer à des liaisons hydrogène et à des interactions hydrophobes, tandis que la fraction aniline peut s'engager dans des interactions π-π et d'autres interactions aromatiques. Ces interactions peuvent influencer l'affinité de liaison et la spécificité du composé envers ses cibles, modulant ainsi les voies et les processus biologiques.
Mécanisme D'action
The mechanism of action of 2-[2-(Benzyloxy)ethoxy]aniline involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aniline moiety can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[2-(Phénylméthoxy)éthoxy]aniline
- 2-[2-(Méthoxy)éthoxy]aniline
- 2-[2-(Éthoxy)éthoxy]aniline
Unicité
La 2-[2-(Benzyloxy)éthoxy]aniline est unique en raison de la présence du groupe benzyloxy, qui lui confère des propriétés chimiques et physiques distinctes. Cette caractéristique structurale peut améliorer la réactivité du composé et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2-(2-phenylmethoxyethoxy)aniline |
InChI |
InChI=1S/C15H17NO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2 |
Clé InChI |
RWIXRDGGAOWECL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)
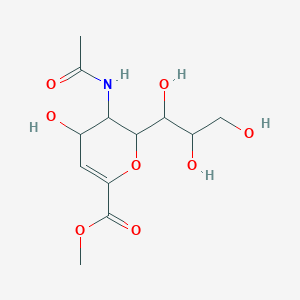

![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
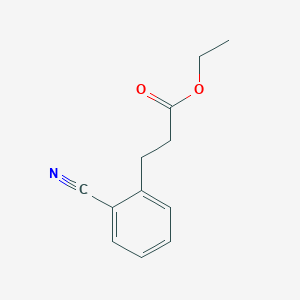
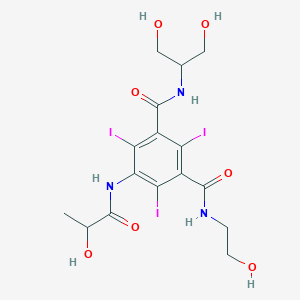
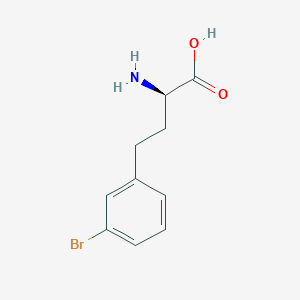
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)
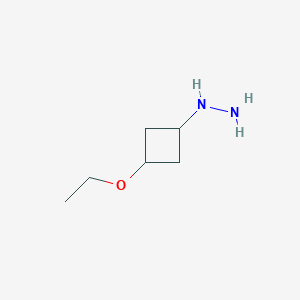
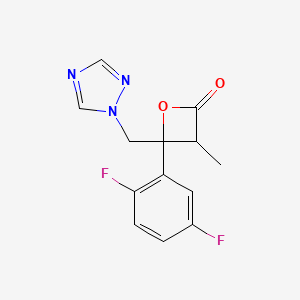
![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
